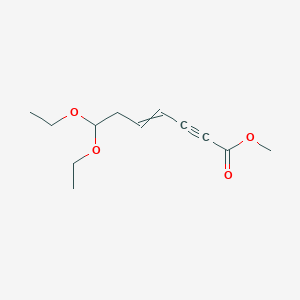

Methyl 7,7-diethoxyhept-4-en-2-ynoate

Beschreibung

Eigenschaften

CAS-Nummer |

143365-99-5 |

|---|---|

Molekularformel |

C12H18O4 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

methyl 7,7-diethoxyhept-4-en-2-ynoate |

InChI |

InChI=1S/C12H18O4/c1-4-15-12(16-5-2)10-8-6-7-9-11(13)14-3/h6,8,12H,4-5,10H2,1-3H3 |

InChI-Schlüssel |

WUNYXTIAFOGZMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CC=CC#CC(=O)OC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Reaction Pathway

-

- (Z)-hept-4-en-2-ynal (13) or hept-2-ynal (11) undergoes nucleophilic attack by the dianion, forming β-ketoester intermediates.

- Stereochemical Control : The (Z)-configuration of the enynal ensures regioselectivity in the resulting product.

| Parameter | Value/Description |

|---|---|

| Catalyst | LDA (low temperature) |

| Solvent | THF or dichloromethane |

| Key Intermediate | β-ketoester adduct |

| Yield (Inferred) | Moderate (analogous reactions ~50-70%) |

Gold-Catalyzed Hydroamination of Propargylic Alcohols

Gold(I) catalysis enables hydroamination of propargylic alcohols to access functionalized intermediates, which can be manipulated to form methyl 7,7-diethoxyhept-4-en-2-ynoate.

Proposed Pathway

Protection and Functionalization :

- Diethoxy Protection : Hydroxy groups are protected as acetals using ethoxy groups via acid-catalyzed ketal formation.

- Esterification : Oxidation of hydroxyl groups to ketones, followed by esterification with methanol.

Alkylation of Propargylic Alcohols

This approach extends the carbon chain via alkylation, leveraging propargylic alcohol reactivity.

Key Steps

-

- Diethoxy Protection : Hydroxyl groups are converted to acetals using ethoxy groups.

- Esterification : Carbonyl activation via oxidation to acid, followed by methanol esterification.

| Substrate | Reagent | Product |

|---|---|---|

| Propargylic alcohol | Ethanol, H⁺ | Diethoxy-protected alcohol |

| Diethoxy alcohol | Oxidizing agent (e.g., CrO₃) | Ketone intermediate |

| Ketone | CH₃OH, H⁺ | Methyl ester |

Comparative Analysis of Methods

Structural Analogues and Reactivity Insights

Methyl 7,7-diethoxyhept-4-en-2-ynoate shares reactivity with simpler enynoates like methyl hex-2-en-4-ynoate (PubChem CID 72793978). Its extended chain and diethoxy groups enhance solubility and stability, aiding in further transformations.

| Compound | Structure | Reactivity |

|---|---|---|

| Methyl hex-2-en-4-ynoate | CC#CC=CC(=O)OC | Undergoes conjugate additions |

| Target Compound | Diethoxy-protected hept-4-en-2-ynoate | Resists hydrolysis; enyne reactivity |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7,7-diethoxyhept-4-en-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as or .

Reduction: The ester group can be reduced to an alcohol using reducing agents like .

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Ozone (O3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, Alcohols

Major Products Formed

Oxidation: Diketones, Carboxylic acids

Reduction: Alcohols

Substitution: Amides, Esters

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-7,7-diethoxyhept-4-en-2-ynoat beinhaltet seine Reaktivität gegenüber Nukleophilen und Elektrophilen. Die Estergruppe kann hydrolysiert werden, um Carbonsäuren zu bilden, während die Alkingruppe an Cycloadditionsreaktionen teilnehmen kann. Diese Reaktionen werden durch den elektronenziehenden Charakter der Estergruppe begünstigt, der die Elektrophilie der Alkin-Kohlenstoffatome erhöht.

Wirkmechanismus

The mechanism of action of Methyl 7,7-diethoxyhept-4-en-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to form carboxylic acids, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which increases the electrophilicity of the alkyne carbon atoms.

Vergleich Mit ähnlichen Verbindungen

8-O-Acetylshanzhiside Methyl Ester

- Structure: A cyclic methyl ester with acetyloxy, hydroxyl, and glycosidic groups, contrasting with the linear aliphatic backbone of Methyl 7,7-diethoxyhept-4-en-2-ynoate.

- Applications : Used as a reference standard in pharmacological research and as an ingredient in supplements and cosmetics due to its natural origin and bioactivity .

- Key Differences: The absence of conjugated unsaturated bonds in 8-O-acetylshanzhiside reduces its suitability for cycloaddition reactions. Higher polarity due to multiple hydroxyl groups, limiting solubility in nonpolar solvents compared to Methyl 7,7-diethoxyhept-4-en-2-ynoate.

Methyl Salicylate

- Structure : A simple aromatic methyl ester (ortho-hydroxybenzoate) without unsaturated or ethoxy substituents.

- Applications : Widely used in fragrances, food additives, and topical analgesics. Serves as a volatile organic compound (VOC) in atmospheric studies .

- Key Differences: Methyl salicylate’s aromatic ring enhances stability but reduces reactivity toward electrophilic additions compared to the enyne system in Methyl 7,7-diethoxyhept-4-en-2-ynoate. Higher volatility due to lower molecular weight and simpler structure.

Functional Analogues

Methyl Esters with Ethoxy Groups

- Comparison: Ethoxy groups in Methyl 7,7-diethoxyhept-4-en-2-ynoate may enhance solubility in polar aprotic solvents (e.g., DMF or acetone) compared to non-ethoxy esters. However, steric hindrance from the diethoxy substituents could slow nucleophilic attacks at the ester carbonyl.

Methyl Esters with Conjugated Unsaturation

- Example : Methyl propiolate (HC≡C-COOCH₃).

- Comparison: The enyne system in Methyl 7,7-diethoxyhept-4-en-2-ynoate offers dual reactivity (for Diels-Alder or click chemistry), whereas methyl propiolate is primarily used for alkyne-based couplings.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|

| Methyl 7,7-diethoxyhept-4-en-2-ynoate | Ester, enyne, ethoxy | Electrophilic addition, cycloaddition | Synthetic intermediates |

| 8-O-Acetylshanzhiside Methyl Ester | Ester, acetyloxy, hydroxyl, glycoside | Hydrolysis, hydrogen bonding | Pharmacology, cosmetics |

| Methyl Salicylate | Aromatic ester, hydroxyl | Ester hydrolysis, volatility | Fragrances, analgesics, VOCs |

Table 2: Hypothetical Physicochemical Properties (Inferred from Evidence)

| Property | Methyl 7,7-Diethoxyhept-4-en-2-ynoate | Methyl Salicylate | 8-O-Acetylshanzhiside Methyl Ester |

|---|---|---|---|

| Solubility | Moderate in organic solvents | High in ethanol/ether | Low in nonpolar solvents |

| Volatility | Low (high molecular weight) | High | Very low |

| Stability | Sensitive to strong acids/bases | Stable at room temperature | Hydrolyzes under acidic conditions |

Research Findings and Limitations

- Synthetic Utility: Methyl 7,7-diethoxyhept-4-en-2-ynoate’s enyne system is advantageous for constructing polycyclic frameworks, as demonstrated in strained alkene synthesis (inferred from analogous studies) .

- Data Gaps : Specific metrics (e.g., melting point, logP) are absent in the provided evidence, necessitating extrapolation from structurally related esters.

- Contradictions: While methyl salicylate is confirmed as a VOC , the volatility of Methyl 7,7-diethoxyhept-4-en-2-ynoate remains speculative due to its larger size and functional groups.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.